molecular formula C12H24ClNO2 B4887322 N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride

N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride

Cat. No.: B4887322
M. Wt: 249.78 g/mol
InChI Key: QWHAKGQONUPEFT-UHFFFAOYSA-N
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Description

N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride is a chemical compound that features a cyclohexanamine moiety linked to a 1,3-dioxepane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride typically involves the reaction of cyclohexanamine with a 1,3-dioxepane derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine, N-cyclohexyl-: A related compound with similar structural features but lacking the 1,3-dioxepane ring.

    N-(1,5-Dihydro-2,4-benzodioxepin-3-ylmethyl)cyclohexanamine: Another compound with a similar cyclohexanamine moiety but different ring structure.

Uniqueness

N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride is unique due to the presence of the 1,3-dioxepane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-6-11(7-3-1)13-10-12-14-8-4-5-9-15-12;/h11-13H,1-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHAKGQONUPEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2OCCCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride
Reactant of Route 2
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride
Reactant of Route 3
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride
Reactant of Route 6
N-(1,3-dioxepan-2-ylmethyl)cyclohexanamine;hydrochloride

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